molecular formula C14H13ClN2O2 B1319847 N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide CAS No. 926214-94-0

N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide

Cat. No.: B1319847
CAS No.: 926214-94-0
M. Wt: 276.72 g/mol
InChI Key: VORXGWQRPHYJGP-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

This compound represents a complex aromatic amide compound characterized by its distinctive molecular architecture. The IUPAC nomenclature reflects the systematic naming convention that precisely describes the spatial arrangement of functional groups within the molecular framework. The compound is officially designated as this compound, indicating the specific positional relationships between the amino group, methoxy group, and chlorine substituent.

The molecular formula C₁₄H₁₃ClN₂O₂ corresponds to a molecular weight of 276.72 grams per mole. The structural framework consists of two aromatic rings connected through an amide linkage, creating a conjugated system that influences the electronic properties of the entire molecule. The primary aromatic ring contains both the amino group at the 5-position and the methoxy group at the 2-position, while the secondary aromatic ring bears the chlorine substituent at the 3-position.

The InChI representation provides a standardized description of the molecular connectivity: InChI=1S/C14H13ClN2O2/c1-19-13-6-5-11(16)8-12(13)17-14(18)9-3-2-4-10(15)7-9/h2-8H,16H2,1H3,(H,17,18). This notation captures the complete structural information including bond connectivity, stereochemistry, and hydrogen distribution throughout the molecule.

The SMILES notation COC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)Cl provides an alternative linear representation of the molecular structure. This format facilitates computational analysis and database searches while maintaining complete structural fidelity. The canonical SMILES representation ensures consistent molecular identification across different chemical databases and computational platforms.

Crystallographic Analysis of Solid-State Conformations

The crystallographic analysis of this compound reveals important insights into its solid-state conformation and intermolecular packing arrangements. While specific crystallographic data for this exact compound are limited in the available literature, analysis of structurally related benzamide derivatives provides valuable comparative information for understanding the solid-state behavior of this compound.

Benzamide compounds typically exhibit characteristic hydrogen bonding patterns in their crystal structures. The amide functional group serves as both a hydrogen bond donor and acceptor, facilitating the formation of intermolecular networks that stabilize the crystal lattice. In the case of this compound, the amino group at the 5-position provides additional hydrogen bonding capabilities, potentially leading to more complex three-dimensional arrangements in the solid state.

Comparative analysis with related benzamide derivatives indicates that the presence of methoxy and amino substituents significantly influences the crystal packing motifs. Studies of 3,4,5-trimethoxybenzamide derivatives have demonstrated that methoxy groups can participate in weak intermolecular interactions, including carbon-hydrogen to oxygen contacts that contribute to the overall stability of the crystal structure. The amino group can engage in both intermolecular and intramolecular hydrogen bonding, potentially forming six-membered rings through interaction with nearby oxygen atoms.

The chlorine substituent at the 3-position of the benzamide ring introduces additional considerations for crystal packing. Halogen atoms can participate in halogen bonding interactions, which may influence the overall crystal structure and contribute to the solid-state stability of the compound. The electronic effects of the chlorine atom also modify the electron density distribution within the aromatic system, potentially affecting the strength and directionality of hydrogen bonds formed by the amide group.

Conformational Dynamics in Solution Phase

The conformational behavior of this compound in solution phase reflects the balance between intramolecular interactions, solvent effects, and rotational freedom around key bonds. The amide linkage connecting the two aromatic rings represents a critical conformational parameter, as rotation around this bond significantly influences the overall molecular geometry and electronic properties.

Benzamide compounds typically exhibit restricted rotation around the carbon-nitrogen amide bond due to partial double bond character arising from resonance delocalization. This restriction results in distinct conformational preferences that can be characterized by the dihedral angle between the two aromatic rings. The presence of substituents on both aromatic rings further modulates these conformational preferences through steric and electronic interactions.

The methoxy group at the 2-position introduces conformational complexity through its potential for intramolecular hydrogen bonding with the amide nitrogen atom. Such interactions can stabilize specific conformations and influence the overall conformational distribution in solution. Nuclear magnetic resonance spectroscopy studies of related benzamide derivatives have revealed that intramolecular hydrogen bonds can form six-membered ring structures, significantly affecting the preferred molecular geometry.

The amino group at the 5-position provides additional conformational considerations through its potential for intramolecular interactions with other functional groups within the molecule. The electron-donating nature of the amino group influences the electronic properties of the aromatic ring and may affect the strength of the amide bond and its conformational preferences. Solution-phase studies using techniques such as variable-temperature nuclear magnetic resonance spectroscopy could provide valuable insights into the conformational dynamics and energy barriers associated with molecular rearrangements.

Comparative Structural Analysis with Substituted Benzamide Derivatives

Comparative structural analysis of this compound with related substituted benzamide derivatives reveals important structure-activity relationships and provides insights into the effects of different substituent patterns on molecular properties. The systematic comparison includes compounds with varying halogen substituents, different amino group positions, and alternative methoxy group arrangements.

The fluorinated analog N-(5-amino-2-methoxyphenyl)-3-fluorobenzamide provides direct comparison for evaluating halogen effects. This compound shares identical substitution patterns except for the halogen atom, allowing for precise assessment of how fluorine versus chlorine substitution affects molecular properties. The molecular formula C₁₄H₁₃FN₂O₂ and molecular weight of 260.26 grams per mole for the fluorinated derivative demonstrate the mass difference introduced by halogen substitution.

Structural comparison with N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide reveals the importance of halogen positioning on the benzamide ring. The 4-chloro isomer exhibits the same molecular formula C₁₄H₁₃ClN₂O₂ and molecular weight 276.72 grams per mole, but differs in the electronic distribution and steric effects resulting from the different chlorine position. The IUPAC name N-(5-amino-2-methoxyphenyl)-4-chlorobenzamide and distinct InChI and SMILES representations highlight the structural differences between these positional isomers.

Analysis of 2-Amino-5-Chloro-N,3-Dimethylbenzamide provides insights into the effects of different substitution patterns on the aniline ring. This compound features amino and chloro substituents on the same aromatic ring but in different positions relative to the target compound, allowing for evaluation of how substituent arrangement affects molecular properties and potential biological activities.

The following table summarizes key structural parameters for comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Halogen Position Additional Substituents
This compound C₁₄H₁₃ClN₂O₂ 276.72 3-position benzamide 5-amino, 2-methoxy
N-(5-Amino-2-methoxyphenyl)-3-fluorobenzamide C₁₄H₁₃FN₂O₂ 260.26 3-position benzamide 5-amino, 2-methoxy
N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide C₁₄H₁₃ClN₂O₂ 276.72 4-position benzamide 5-amino, 2-methoxy
2-Amino-5-Chloro-N,3-Dimethylbenzamide C₉H₁₁ClN₂O 198.65 5-position aniline 2-amino, 3-methyl

Studies of related benzamide derivatives have demonstrated that the electronic effects of different substituents significantly influence molecular properties such as hydrogen bonding capacity, conformational preferences, and intermolecular interactions. The electron-withdrawing nature of halogen substituents affects the electron density distribution within the aromatic system, while electron-donating groups like amino and methoxy substituents provide compensating effects that modulate overall molecular reactivity.

The crystallographic analysis of structurally related compounds reveals common hydrogen bonding motifs that are likely preserved in this compound. The formation of chain structures through amide hydrogen bonding represents a recurring theme in benzamide crystal structures, with the specific chain topology depending on the nature and position of substituents. The presence of multiple hydrogen bonding sites in the target compound suggests potential for complex three-dimensional network formation in the solid state.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-13-6-5-11(16)8-12(13)17-14(18)9-3-2-4-10(15)7-9/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORXGWQRPHYJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-methoxyaniline and 3-chlorobenzoic acid.

    Amidation Reaction: The 5-amino-2-methoxyaniline is reacted with 3-chlorobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide is primarily recognized for its role in the synthesis of biologically active compounds. Its structural features contribute to various pharmacological activities, making it a valuable intermediate in drug development.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, compounds synthesized from this precursor have shown efficacy against several cancer cell lines, including breast and lung cancers. A study highlighted the synthesis of quinazoline derivatives from this compound, which demonstrated significant cytotoxicity against cancer cells, suggesting potential as anticancer agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, indicating a potential therapeutic application in treating inflammatory diseases .

Agricultural Applications

This compound also finds applications in agriculture, particularly as a herbicide or plant growth regulator.

Herbicidal Activity

The compound exhibits herbicidal properties that can be utilized to control unwanted vegetation in agricultural settings. Research has demonstrated that formulations containing this compound effectively inhibit the growth of various weed species without adversely affecting crop yields .

Plant Growth Regulation

Beyond herbicidal activity, this compound can regulate plant growth by influencing hormonal pathways within plants. Studies have shown that it can promote root development and enhance overall plant vigor when applied at specific concentrations .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step organic reactions, allowing for the introduction of various functional groups that enhance its biological activity.

Synthesis Overview

A common synthetic route involves starting with 5-amino-2-methoxyaniline and chlorinating it to introduce the chloro group on the benzamide moiety. The reaction conditions are crucial for optimizing yield and purity .

StepReaction TypeKey ReagentsYield
1ChlorinationSodium hypochlorite, acetic acid>85%
2Amide FormationAmmonium hydroxide>90%

Case Study: Anticancer Derivatives

In a notable case study, researchers synthesized a series of compounds derived from this compound and evaluated their anticancer activity against human cancer cell lines. The most promising derivatives showed IC50 values in the low micromolar range, indicating potent activity .

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In the context of anticancer activity, it may interfere with cell proliferation and induce apoptosis through the inhibition of key signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Chlorine on the Benzamide Ring

The position of the chlorine atom on the benzamide ring significantly impacts bioactivity and solubility:

  • N-(5-Amino-2-methoxyphenyl)-2-chlorobenzamide and N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide () are positional isomers of the target compound. Meta-substitution (3-chloro) in the target compound may enhance steric compatibility with biological targets compared to ortho- (2-chloro) or para- (4-chloro) positions.
  • 3-Chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide () introduces an additional methoxy group and a second chlorine atom.

Table 1: Positional Isomer Comparison

Compound Chlorine Position Additional Substituents Molecular Weight Key Properties
Target Compound 3-chloro None 276.71* Balanced solubility/bioactivity
2-Chloro isomer (sc-330266) 2-chloro None 276.71 Possible steric hindrance
4-Chloro isomer (sc-330303) 4-chloro None 276.71 Altered electronic effects
3-Chloro-4-methoxy analog () 3-chloro 4-methoxy 326.17 Increased lipophilicity

*Calculated based on molecular formula C₁₄H₁₂ClN₂O₂.

Substituent Effects on Bioactivity
  • Neuroprotective Agents :

    • N-(1H-Benzo[d]imidazol-2-yl)-3-chlorobenzamide (Compound 6, ) replaces the methoxyphenyl group with a benzimidazole ring, resulting in a 4.7-fold increase in potency compared to DFB (a reference compound) while maintaining cell viability. This highlights the importance of heterocyclic moieties in enhancing target engagement .
    • Trifluoromethyl Analog (Compound 9, ) exhibits an 11.7-fold potency increase but shows cytotoxicity at higher concentrations, underscoring the trade-off between potency and safety .
  • The thiourea group may enhance metal-binding capacity compared to the target compound’s amide group .
Impact of Aromatic Ring Modifications
  • N-(Benzothiazol-2-yl)-3-chlorobenzamide () incorporates a benzothiazole ring instead of methoxyphenyl. The sulfur atom in benzothiazole improves π-stacking interactions and may enhance solubility in hydrophobic environments. X-ray crystallography confirms planar geometry, favoring DNA intercalation or enzyme binding .

Table 2: Bioactivity and Structural Features

Compound Aromatic System Key Substituents Biological Activity
Target Compound Methoxyphenyl 5-Amino, 3-chloro Proteomics research ()
Benzimidazole analog (Compound 6) Benzimidazole 3-Chloro 4.7× potency vs. DFB (neuroprotection)
Benzothiazole analog () Benzothiazole 3-Chloro Catalytic dethiocyanation activity
BATU-02 () Allylthiourea 3-Chloro Cytotoxicity in T47D cells
Physicochemical Properties
  • Solubility: The target compound’s amino and methoxy groups may improve aqueous solubility compared to N-(5-Chloro-2-methoxyphenyl)-3-nitrobenzamide (), where nitro groups reduce solubility.
  • N-(3-Chloro-2-methylphenyl)-2-ethoxybenzamide (): Structural analogs with ethoxy groups exhibit lower melting points due to reduced crystallinity .

Biological Activity

N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an amino group, a methoxy group, and a chlorobenzene moiety. These functional groups contribute to its unique chemical properties and biological activities, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves several chemical reactions:

  • Starting Materials : The synthesis begins with the appropriate aniline derivative.
  • Reagents : Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
  • Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, including:

  • Histone Deacetylases (HDACs) : It has been shown to inhibit HDAC activity, which is crucial for regulating gene expression and cellular signaling pathways.
  • Kinases : The compound interacts with various kinases, which play vital roles in cell proliferation and survival.

These interactions can lead to significant biological effects, such as apoptosis induction and inhibition of cell proliferation in cancer models.

Case Studies

  • Cancer Research : In studies involving cancer cell lines, this compound demonstrated potent anti-proliferative effects. It was observed to induce apoptosis in several types of cancer cells by modulating key signaling pathways.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structural features may enhance its ability to disrupt bacterial cell membranes .

Data Table: Biological Activity Summary

Activity TypeTarget MoleculeEffectReference
HDAC InhibitionHistone DeacetylasesInduces apoptosis
Kinase InteractionVarious KinasesInhibits cell proliferation
Antimicrobial EffectsBacterial CellsDisrupts cell membranes

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other benzamide derivatives. A comparison highlights its unique reactivity:

Compound NameKey FeaturesBiological Activity
N-(5-Amino-2-methoxyphenyl)-4-fluorobenzamideFluorobenzamide moietyPotential enzyme interactions
N-(5-Amino-2-methoxyphenyl)-3,5-dichlorobenzamideDichlorobenzene moietiesEnhanced HDAC inhibition
N-(5-Amino-2-methoxyphenyl)-2-pyrrolidin-1-ylacetamidePyrrolidine ringDifferent enzyme modulation

Q & A

Q. What are the common synthetic routes for preparing N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide?

The compound is typically synthesized via nucleophilic acyl substitution. A standard protocol involves reacting 3-chlorobenzoyl chloride with 5-amino-2-methoxyaniline in an aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. The reaction is monitored via TLC, and the product is purified using column chromatography or recrystallization (e.g., from methanol or ethanol). Yield optimization requires stoichiometric control of reactants and inert atmosphere conditions to prevent oxidation of the aromatic amine .

Q. How is the compound characterized using spectroscopic methods?

  • 1H/13C NMR : The methoxy group (δ ~3.8 ppm in 1H NMR) and aromatic protons (δ 6.5–8.0 ppm) confirm substitution patterns. The amide proton appears as a broad singlet (δ ~10 ppm) in DMSO-d6 .
  • FTIR : Key bands include N–H stretches (~3290 cm⁻¹ for amine, ~3055 cm⁻¹ for amide), C=O stretch (~1675 cm⁻¹), and aromatic C–C/C–N vibrations (1450–1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak ([M+H]+) and fragmentation patterns consistent with the benzamide scaffold .

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard for structural elucidation:

  • Crystal Growth : Slow evaporation of a methanol or DMSO solution yields diffraction-quality crystals .
  • Data Collection : Use a diffractometer (e.g., SuperNova Rigaku Oxford) with MoKα radiation (λ = 0.71073 Å). Data reduction includes Lorentz and polarization corrections .
  • Refinement : SHELXL refines structures using anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are added via riding models. Structural validation software (e.g., PLATON) checks for voids and symmetry errors .
  • Key Metrics : Report space group (e.g., Pī for related benzamide derivatives), unit cell dimensions, and R-factor (<5% for high-quality data) .

Q. What methodological approaches are used to evaluate its cytotoxic activity in cancer research?

  • MTT Assay : Test in vitro cytotoxicity using T47D (breast cancer) or similar cell lines. Prepare compound solutions in DMSO (≤0.1% final concentration) and apply a concentration gradient (e.g., 15–1000 µg/mL). Incubate for 48–72 hours, add MTT reagent, and measure absorbance at 570 nm. Calculate IC50 using probit analysis (e.g., BATU-02 derivatives showed IC50 values <50 µg/mL vs. 5-fluorouracil controls) .
  • Mechanistic Studies : Pair cytotoxicity assays with flow cytometry (apoptosis via Annexin V/PI staining) or Western blotting (e.g., caspase-3 activation) to probe pathways .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., EGFR kinase, PDB:1M17). Optimize ligand geometry with Gaussian09 at the B3LYP/6-31G* level. Key interactions include hydrogen bonding with the amide group and π-π stacking of the chlorobenzene ring .
  • QSAR Analysis : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² >0.8) .

Methodological Considerations and Data Contradictions

  • Synthesis Yields : Reported yields (e.g., 74% for analogs) may vary due to solvent purity or amine sensitivity. Contradictions in optimal bases (pyridine vs. triethylamine) require empirical testing .
  • Cytotoxicity Variability : Discrepancies in IC50 values between studies may arise from cell line heterogeneity or assay protocols (e.g., incubation time, serum concentration) .

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